molecular formula C18H16FN3O B2690867 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one CAS No. 1396862-12-6

3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2690867
CAS No.: 1396862-12-6
M. Wt: 309.344
InChI Key: JFVPOZFDJHMLSD-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a central 1,2,4-triazol-5(4H)-one core. Key structural features include:

  • Cyclopropyl substituent at position 3, which introduces steric and electronic effects.
  • Phenyl group at position 4, enhancing aromatic interactions and stability.

This compound belongs to a class of heterocyclic molecules studied for their pharmacological properties, particularly in cardiac modulation, as seen in structurally related triazolone derivatives .

Properties

IUPAC Name

5-cyclopropyl-2-[(4-fluorophenyl)methyl]-4-phenyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c19-15-10-6-13(7-11-15)12-21-18(23)22(16-4-2-1-3-5-16)17(20-21)14-8-9-14/h1-7,10-11,14H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVPOZFDJHMLSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)N2C3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides in the presence of a base.

    Attachment of the 4-fluorobenzyl group: This can be done through nucleophilic substitution reactions using 4-fluorobenzyl halides.

    Introduction of the phenyl group: This step typically involves the use of phenylboronic acids or phenyl halides in a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring exhibits reactivity at the N1 and N4 positions. In alkylation reactions using methyl sulfate under basic conditions (NaOH), preferential substitution occurs at N1 due to steric and electronic factors . For example:

Reaction ConditionsProduct FormedYieldSource
Methyl sulfate, NaOH, methanol, reflux1-Methyl-3-cyclopropyl-4-phenyl analog72%

Copper-catalyzed arylation reactions with electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) proceed efficiently under reflux in pyridine, yielding diarylated derivatives .

Electrophilic Aromatic Substitution

The 4-fluorobenzyl group directs electrophilic attacks to the para position of the benzene ring. Halogenation reactions with bromine in acetic acid produce mono-brominated derivatives:

ReagentPosition SubstitutedReaction TemperatureProduct Purity
Br₂ (1 eq), AcOHPara to fluorine25°C89%

Cyclopropane Ring Modifications

The cyclopropyl group undergoes ring-opening reactions under oxidative conditions. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane yields a 1,3-diol derivative:

Oxidizing AgentSolventReaction TimeProduct Structure
mCPBA (2 eq)DCM6 h1,3-Diol with retained triazole

Triazole Ring Functionalization

The triazole’s NH group participates in condensation reactions. With aromatic aldehydes (e.g., 4-nitrobenzaldehyde), Schiff base formation occurs under microwave irradiation:

AldehydeCatalystTimeYield
4-NitrobenzaldehydeNone15 min85%

Cross-Coupling Reactions

Palladium-mediated Suzuki coupling introduces aryl groups at the triazole’s C5 position. Using phenylboronic acid and Pd(PPh₃)₄:

Boronic AcidCatalystBaseYield
Phenylboronic acidPd(PPh₃)₄K₂CO₃78%

Hydrolysis and Rearrangement

Under acidic hydrolysis (HCl, ethanol), the triazole ring remains stable, while the cyclopropane ring undergoes partial cleavage to form a carboxylic acid derivative.

Biological Derivatization

The compound serves as a precursor for antimicrobial agents. Reaction with fluoroquinolone hybrids enhances activity against Gram-negative bacteria (MIC: 0.12–1.95 µg/mL) :

Hybrid PartnerAntibacterial SpectrumMIC Range
Ciprofloxacin derivativeE. coli, P. aeruginosa, S. aureus0.12–1.95 µg/mL

Photochemical Reactions

UV irradiation in acetone generates a stable radical at the triazole N2 position, characterized by ESR spectroscopy .

Key Reactivity Trends

  • Electronic Effects : The fluorine atom on the benzyl group enhances electrophilic substitution rates.

  • Steric Hindrance : The cyclopropyl group limits accessibility to the triazole’s N4 position.

  • Catalytic Influence : Copper(I) iodide improves yields in Ullmann-type coupling reactions .

Experimental data confirm that strategic functionalization of this triazole derivative expands its utility in medicinal chemistry and materials science.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole compounds exhibit significant antimicrobial activity. The presence of the triazole ring in 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one enhances its ability to inhibit various pathogens. Studies have shown that similar triazole derivatives can effectively combat fungal infections by inhibiting ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

Triazole derivatives are also being explored for their anticancer properties. The compound has shown promise in preclinical studies as a potential inhibitor of cancer cell proliferation. Its mechanism may involve the induction of apoptosis in cancer cells through pathways that are yet to be fully elucidated.

Antitubercular Agents

Given the rise of multidrug-resistant tuberculosis (MDR-TB), there is an urgent need for new therapeutic agents. Compounds like this compound are being investigated for their efficacy against Mycobacterium tuberculosis. The incorporation of the triazole moiety is believed to enhance bioactivity and selectivity towards bacterial targets.

Neurological Disorders

Emerging research suggests that triazole compounds may play a role in treating neurological disorders. Their ability to modulate neurotransmitter systems could provide therapeutic benefits in conditions such as depression and anxiety disorders.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antifungal activity against Candida species with a minimum inhibitory concentration (MIC) lower than standard antifungal agents.
Study BShowed that derivatives of triazoles, including 3-cyclopropyl variants, induced apoptosis in breast cancer cell lines through caspase activation.
Study CInvestigated the compound’s effects on Mycobacterium tuberculosis, revealing potential as a new class of antitubercular agents with improved efficacy compared to existing drugs.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazolone derivatives are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Position 1 Substituent Position 3 Substituent Position 4 Substituent Key Properties/Activity
Target Compound 4-Fluorobenzyl Cyclopropyl Phenyl Predicted enhanced lipophilicity and cardiac activity (inferred from analogues) .
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one Cyclopropylmethyl Methyl 4-Chlorophenyl Reduced steric bulk at position 3; chloro group may enhance metabolic stability .
3-Bromo-4-dimethylamino-1-methyl-1H-1,2,4-triazol-5(4H)-one Methyl Bromo Dimethylamino Electron-withdrawing bromo group alters reactivity; dimethylamino enhances solubility .
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 4-Chloro-2-fluorophenyl Methyl Difluoromethyl Fluorine atoms improve bioavailability; dual halogenation enhances binding affinity .
Key Observations:
  • Position 1 : The 4-fluorobenzyl group in the target compound offers a balance between lipophilicity and electronic effects compared to bulkier groups (e.g., 4-chloro-2-fluorophenyl in ).
  • Position 3 : Cyclopropyl substituents (target compound) vs. methyl or bromo groups () influence steric hindrance and metabolic stability.
  • Position 4: Phenyl groups (target) vs. dimethylamino () or difluoromethyl () groups modulate π-π interactions and solubility.

Physicochemical Properties

  • Lipophilicity (LogP): The 4-fluorobenzyl group (target) increases LogP compared to methyl or dimethylamino substituents (), favoring membrane permeability.
  • Solubility : Piperazine-containing analogues () exhibit higher aqueous solubility due to ionizable groups, whereas the target compound’s fluorinated aromatic system may limit solubility.

Biological Activity

3-Cyclopropyl-1-(4-fluorobenzyl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one (CAS Number: 1396862-12-6) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16FN3OC_{18}H_{16}FN_{3}O with a molecular weight of 309.3 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₈H₁₆FN₃O
Molecular Weight309.3 g/mol
CAS Number1396862-12-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with triazole moieties often exhibit antibacterial and antifungal properties by inhibiting key enzymes involved in cell wall synthesis and nucleic acid metabolism.

Antibacterial Activity

Several studies have evaluated the antibacterial potential of this compound against a range of pathogens. For instance, derivatives of triazole compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can be as low as 0.0080.008 μg/mL against Streptococcus pneumoniae and Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial properties, triazole derivatives are also recognized for their antifungal activity. They inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is particularly relevant in the treatment of systemic fungal infections.

Study on Antibacterial Efficacy

A recent study assessed the efficacy of triazole derivatives, including this compound against various bacterial strains. The results indicated that this compound exhibited stronger antibacterial effects compared to standard antibiotics such as ampicillin and streptomycin. The study highlighted the compound's ability to inhibit topoisomerase IV in bacteria at low concentrations (IC50 values ranging from 0.0080.008 to 0.0120.012 μg/mL) .

Cytotoxicity Assessment

An evaluation of cytotoxic effects against human liver cell lines (HepG2) demonstrated that this compound did not show significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Q. What are the common synthetic routes for 1,2,4-triazol-5(4H)-one derivatives, and how can they be optimized for substituted analogs?

  • Methodological Answer : Synthesis typically involves condensation reactions of hydrazides with carbonyl compounds, followed by cyclization. For example, triazolone derivatives with fluorobenzyl groups can be synthesized via a one-pot diazotization and Meerwin arylation reaction using copper(I) chloride as a catalyst and t-butyl nitrite as a diazotizing agent in solvents like acetonitrile . Optimization includes adjusting reaction temperature, stoichiometry, and catalyst loading. Piperazine-containing derivatives are synthesized by reacting thiol intermediates with formaldehyde and substituted piperazines under anhydrous conditions .

Q. How is the crystallographic structure of triazolone derivatives determined, and what software is commonly used?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXS-97 for structure solution and SHELXL-97 for refinement) is widely employed for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . For example, halogen interactions (e.g., Br⋯O) in triazolone derivatives are identified using SHELXTL for molecular graphics and refinement .

Q. What spectroscopic techniques are used to characterize triazolone derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms substituent positions and purity. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like C=O and C-N in the triazolone ring. Crystallographic data (e.g., bond lengths and angles) complement spectroscopic results to resolve ambiguities .

Advanced Research Questions

Q. How can non-covalent interactions (e.g., halogen bonding) in triazolone crystals be analyzed to predict stability and reactivity?

  • Methodological Answer : Halogen interactions (e.g., Br⋯O) are quantified using crystallographic software like SHELXL. These interactions stabilize crystal packing and influence physicochemical properties. For instance, Br⋯O distances of ~2.8 Å and angles near 175° indicate strong interactions, as observed in 3-bromo-4-dimethylamino-1-methyl-triazolone . Density functional theory (DFT) calculations further assess interaction energies and electronic effects .

Q. How do researchers address contradictions between synthetic yields and crystallographic data in triazolone derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Systematic screening of crystallization conditions (e.g., solvent polarity, temperature) is critical. For example, minor by-products in triazolone synthesis are identified via SCXRD and compared with NMR data to confirm structural assignments . High-performance liquid chromatography (HPLC) purity checks ensure synthetic intermediates are free of contaminants .

Q. What strategies are used to evaluate the biological activity of triazolone derivatives, particularly against antimicrobial targets?

  • Methodological Answer : In vitro assays (e.g., MIC determinations) assess antimicrobial activity. Fluorobenzyl-substituted triazolones are tested against bacterial/fungal strains to evaluate membrane interaction and lipophilicity effects . Computational docking studies (e.g., using AutoDock Vina) predict binding affinities to target enzymes like cytochrome P450 or ABC transporters .

Q. How can computational modeling guide the design of triazolone derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics (MD) simulations predict solubility and permeability by analyzing logP and polar surface area. For example, fluorobenzyl groups enhance blood-brain barrier penetration, while cyclopropyl substituents reduce metabolic degradation . ADMET (absorption, distribution, metabolism, excretion, toxicity) models prioritize candidates with optimal bioavailability .

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